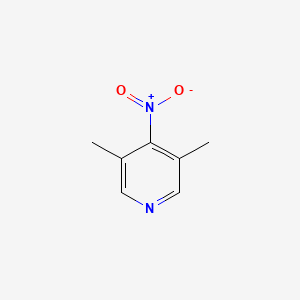

3,5-Dimethyl-4-nitropyridine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3,5-dimethyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-4-6(2)7(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBQGBVBDZKSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540565 | |

| Record name | 3,5-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89693-88-9 | |

| Record name | 3,5-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Historical Context of 3,5 Dimethyl 4 Nitropyridine

Evolution of Synthetic Routes to 3,5-Dimethyl-4-nitropyridine

The synthesis of this compound has undergone significant evolution, driven by the need for greater efficiency, safety, and environmental sustainability. Initial methods have been progressively refined and replaced by more advanced techniques that offer improved yields and selectivity.

Traditional Nitration Approaches and Associated Challenges

The direct nitration of pyridine (B92270) is notoriously difficult due to the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS). gcwgandhinagar.comyoutube.com Furthermore, the acidic conditions required for nitration, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), lead to the protonation of the pyridine nitrogen. gcwgandhinagar.comlibretexts.org This forms a pyridinium (B92312) ion, which is even more strongly deactivated, effectively halting the reaction or requiring extremely harsh conditions, such as high temperatures, which often result in very low yields. youtube.comrsc.orgrsc.org

To overcome these challenges, a common strategy involves the preliminary oxidation of the starting material, 3,5-dimethylpyridine (B147111) (3,5-lutidine), to its N-oxide derivative, 3,5-dimethylpyridine-N-oxide. google.compatsnap.comwikipedia.org The N-oxide is significantly more susceptible to electrophilic attack at the 4-position because the oxygen atom can donate electron density to the ring. rsc.orgwikipedia.org

However, even with the N-oxide intermediate, traditional nitration using mixed acids (HNO₃/H₂SO₄) presents several difficulties:

Harsh Conditions: The reaction requires high concentrations of corrosive and hazardous acids. nih.gov

Environmental Concerns: The process generates large quantities of waste acid and can release toxic nitrogen oxide (NOx) fumes, posing a significant environmental problem. sibran.rursc.org

Low Efficiency: When using aqueous nitric acid, the presence of water can negatively impact the reaction, leading to reduced yields and long reaction times, sometimes up to 12 hours. patsnap.com

Safety Risks: The nitration reaction is highly exothermic, creating challenges for temperature control in conventional batch reactors and increasing safety risks. rsc.org

Advancements in Nitration Methodologies for Enhanced Efficiency and Sustainability

In response to the drawbacks of traditional methods, research has focused on developing greener, more efficient synthetic routes. These advancements aim to reduce waste, shorten reaction times, and improve safety and product yield.

One significant improvement involves replacing nitric acid with potassium nitrate (B79036) (KNO₃) as the nitrating agent in concentrated sulfuric acid. google.compatsnap.com This method offers several advantages:

Reduced Reaction Time: The reaction time can be significantly shortened from many hours to as little as 30 minutes. patsnap.com

Improved Yield: Yields are reported to be higher compared to the traditional nitric acid method. google.com

Enhanced Safety and Environmental Profile: This approach avoids the generation of large amounts of brown NOx fumes, leading to a friendlier operating environment and reducing environmental pollution. google.compatsnap.com

Further innovations in sustainable chemistry have been applied to nitration reactions, including:

Solid-Supported Reagents: Eco-friendly nitration can be achieved using nitrating agents like bismuth nitrate supported on materials such as silica (B1680970) gel or clay, often in conjunction with microwave irradiation to accelerate the reaction. sibran.ru

Mechanochemistry: Solvent-free methods using ball milling with reagents like Bi(NO₃)₃·5H₂O/MgSO₄ offer a green alternative by eliminating harmful organic solvents. researchgate.net

Continuous-Flow Technology: The use of continuous-flow microreactors provides excellent control over reaction parameters like temperature and mixing, enhancing safety for highly exothermic nitrations and often leading to higher selectivity and yields. rsc.org

Catalyst-Free Systems: Methods using only dilute aqueous nitric acid have been developed to eliminate catalyst-related waste and disposal issues. nih.gov

The table below compares a traditional nitration method with an advanced approach for the synthesis of the N-oxide precursor.

| Feature | Traditional Method (Nitric Acid) | Advanced Method (Potassium Nitrate) |

| Nitrating Agent | Concentrated Nitric Acid / Sulfuric Acid | Potassium Nitrate / Sulfuric Acid |

| Reaction Time | ~12 hours google.com | 0.5 - 2 hours patsnap.com |

| Yield | Lower google.com | 85% - 85.7% patsnap.com |

| Byproducts | Large amounts of brown NOx fumes google.com | No significant brown fumes produced google.com |

| Environmental Impact | High (waste acid, NOx pollution) sibran.ru | Reduced (less pollution, friendlier process) patsnap.com |

Precursor Chemistry and Starting Material Utilization in this compound Synthesis

The primary starting material for the synthesis of this compound is 3,5-dimethylpyridine , commonly known as 3,5-lutidine . manavchem.com This compound can be synthesized through various industrial processes, such as the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst. google.comgoogle.com

The most common synthetic pathway to the target compound does not involve direct nitration of 3,5-lutidine but rather proceeds through its N-oxide. google.compatsnap.com

The key steps are:

Oxidation: 3,5-Lutidine is first oxidized to form 3,5-dimethylpyridine-N-oxide . This is typically achieved using an oxidizing agent like hydrogen peroxide in a solvent such as glacial acetic acid. smolecule.comjove.com This step is crucial for activating the pyridine ring for the subsequent nitration.

Nitration: The resulting 3,5-dimethylpyridine-N-oxide is then nitrated to yield This compound-N-oxide . google.compatsnap.com As discussed, this step has seen significant methodological advancements.

Deoxygenation: To obtain the final product, This compound , the N-oxide group must be removed. This can be accomplished through a deoxygenation reaction, for example, by using phosphorus tribromide.

This multi-step approach, while adding complexity, is necessary to overcome the inherent low reactivity of the pyridine ring towards electrophilic attack and to ensure the desired regioselectivity, directing the nitro group to the 4-position.

Mechanistic Aspects of Nitration Reactions in Pyridine Systems Relevant to this compound

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution on a heterocyclic system.

Electrophilic Aromatic Substitution Pathways

The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution (EAS) reaction. rsc.org In nitrations using mixed acid, the active electrophile is the nitronium ion (NO₂⁺) , generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule. nih.gov

However, the pyridine ring presents a significant barrier to EAS. The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile. youtube.com This deactivating effect is exacerbated in the acidic reaction medium, where the nitrogen's lone pair of electrons is protonated, forming a positively charged pyridinium ion. This positive charge further repels the incoming electrophilic nitronium ion, making substitution extremely unfavorable. gcwgandhinagar.comrsc.org

The formation of 3,5-dimethylpyridine-N-oxide as an intermediate is a key strategic decision to circumvent this issue. The N-oxide functional group alters the electronic properties of the ring favorably. The oxygen atom, being a powerful π-electron donor through resonance, increases the electron density within the pyridine ring, particularly at the 2- and 4-positions. This activates the ring towards electrophilic attack, directing the incoming nitronium ion to the 4-position (para to the N-oxide), which is the experimentally observed product. rsc.orgwikipedia.org The reaction proceeds through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate before rearomatization. rsc.orgrsc.org

Role of Catalysts and Reaction Conditions in Selectivity and Yield Optimization

The optimization of selectivity and yield in the synthesis of this compound hinges on the careful control of catalysts and reaction conditions.

Catalyst Role: In the mixed-acid nitration of the N-oxide, concentrated sulfuric acid serves a dual purpose. It acts as a catalyst to generate the essential nitronium ion (NO₂⁺) from the nitrating agent (either nitric acid or potassium nitrate) and also functions as a dehydrating agent, removing the water produced during the reaction, which would otherwise inhibit the process. google.compatsnap.com In more advanced systems, solid acid catalysts like zeolites or metal oxides such as V₂O₅ and Nb₂O₅ have been shown to improve regioselectivity in the nitration of other pyridine derivatives by potentially orienting the substrate within their pores. journalcra.comncl.res.in

Reaction Conditions: Temperature, reagent concentration, and reaction time are critical variables that must be precisely controlled.

Temperature: The nitration of 3,5-dimethylpyridine-N-oxide is typically conducted at elevated temperatures, ranging from 60°C to 120°C, to achieve a reasonable reaction rate. patsnap.com Controlling the temperature is vital to prevent side reactions and ensure the safety of the highly exothermic process. rsc.org

Reagents and Time: The shift from nitric acid to potassium nitrate has been shown to dramatically reduce reaction times while improving yields. google.compatsnap.com For instance, experiments show that with potassium nitrate, high-purity product can be obtained in 0.5 to 2 hours at temperatures between 60°C and 120°C. patsnap.com HPLC monitoring is often used to track the reaction's progress to completion. patsnap.com

The table below summarizes the effect of reaction conditions on the synthesis of this compound-N-oxide using the potassium nitrate method. patsnap.com

| Temperature (°C) | Time (hr) | Yield (%) |

| 60-65 | 2 | 85.7 |

| 85-90 | 1 | 85.0 |

| 110-120 | 0.5 | Not specified, but reaction is complete |

Reactivity and Reaction Mechanisms of 3,5 Dimethyl 4 Nitropyridine

Overview of Characteristic Reaction Types

The chemical behavior of 3,5-dimethyl-4-nitropyridine is characterized by a range of reactions typical for nitropyridine derivatives. These include oxidation of the methyl groups, reduction of the nitro group, and substitution reactions on the pyridine (B92270) ring.

The methyl groups of this compound are susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively documented, analogous reactions with similar nitrolutidines (dimethylpyridines) suggest that the methyl groups can be oxidized to carboxylic acids. For instance, the oxidation of 3-nitro-2,6-lutidine with potassium permanganate (B83412) has been shown to yield the corresponding nitropyridine carboxylic acids acs.org. This suggests that under suitable oxidizing conditions, one or both methyl groups of this compound could be converted to carboxylic acid functionalities. The specific products formed would likely depend on the reaction conditions, such as the nature of the oxidizing agent and the temperature.

The nitro group at the 4-position of this compound is the primary site for reduction reactions. The reduction of nitroarenes is a well-established transformation in organic chemistry and can lead to a variety of products depending on the reducing agent and reaction conditions. Common reduction products include nitroso, hydroxylamino, and amino derivatives. For instance, the catalytic hydrogenation of nitropyridines is a common method to produce the corresponding aminopyridines. While specific reduction pathways for this compound are not detailed in the available literature, it is expected to undergo reduction to form 3,5-dimethyl-4-aminopyridine in the presence of standard reducing agents like catalytic hydrogen with palladium or platinum, or metals in acidic media.

Substitution reactions on the pyridine ring of this compound are a key aspect of its reactivity. The electron-deficient nature of the ring, activated by the 4-nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). Electrophilic aromatic substitution, on the other hand, is generally disfavored due to the deactivating effect of both the ring nitrogen and the nitro group. The primary focus of substitution reactions on this compound is the displacement of the nitro group by various nucleophiles.

Nucleophilic Displacement Reactions on the Pyridine Ring

The 4-nitro group in this compound serves as a good leaving group in nucleophilic aromatic substitution reactions. This is due to the strong electron-withdrawing capacity of the nitro group, which stabilizes the intermediate formed during the reaction.

The mechanism of nucleophilic aromatic substitution on pyridine derivatives generally proceeds via a two-step addition-elimination pathway. stackexchange.comwikipedia.org In the case of this compound, a nucleophile attacks the electron-deficient C-4 position, which is para to the ring nitrogen. This initial attack is typically the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by resonance, with the negative charge being delocalized over the pyridine ring and onto the oxygen atoms of the nitro group. stackexchange.com The final step is the rapid expulsion of the nitrite (B80452) ion (NO2-) to restore the aromaticity of the pyridine ring, yielding the substituted product.

The two methyl groups at the 3- and 5-positions of the pyridine ring have a significant influence on the rate and activation parameters of nucleophilic displacement reactions. This influence is a combination of electronic and steric effects.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. In the context of nucleophilic aromatic substitution, electron-donating groups generally decrease the rate of reaction by slightly destabilizing the negatively charged Meisenheimer intermediate. By increasing the electron density on the pyridine ring, they make it less electrophilic and thus less susceptible to nucleophilic attack.

Steric Effects: The methyl groups at the positions ortho to the site of nucleophilic attack (the C-4 position) can exert a steric hindrance effect. This steric hindrance can impede the approach of the nucleophile to the C-4 carbon, thereby increasing the activation energy of the reaction and slowing down the reaction rate. The magnitude of this steric effect will depend on the size of the incoming nucleophile.

The interplay of these electronic and steric effects will be reflected in the activation parameters of the reaction. The increased steric hindrance would be expected to lead to a more ordered transition state, which would be reflected in a more negative entropy of activation (ΔS‡). The combination of the destabilizing electronic effect and the steric hindrance would likely result in a higher enthalpy of activation (ΔH‡) compared to an unsubstituted 4-nitropyridine (B72724).

Below is a table summarizing the expected influence of the methyl substituents on the reactivity of this compound in nucleophilic substitution reactions compared to the parent 4-nitropyridine.

| Feature | 4-Nitropyridine | This compound | Rationale |

| Electronic Effect of Substituents | None | Weakly electron-donating | Methyl groups donate electron density via induction. |

| Steric Hindrance at Reaction Center | Low | High | Methyl groups at positions 3 and 5 sterically hinder the approach of a nucleophile to the C-4 position. |

| Expected Reaction Rate | Higher | Lower | Combination of destabilizing electronic effect and increased steric hindrance. |

| Expected Enthalpy of Activation (ΔH‡) | Lower | Higher | Increased energy barrier due to electronic destabilization and steric repulsion. |

| Expected Entropy of Activation (ΔS‡) | Less Negative | More Negative | A more ordered transition state is expected due to restricted rotation and hindered approach of the nucleophile. |

Vicarious Nucleophilic Substitution (VNS) in Nitropyridine Frameworks

The Vicarious Nucleophilic Substitution (VNS) is a significant reaction for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.gov This reaction allows for the nucleophilic replacement of a hydrogen atom on the pyridine ring, a process not typically observed in standard nucleophilic aromatic substitution (SNAr) which requires a leaving group like a halogen. wikipedia.org The VNS reaction is particularly effective for nitro-activated systems, making this compound a suitable substrate. organic-chemistry.org

The general mechanism of VNS involves the attack of a carbanion, which contains a leaving group (Y) at the carbanionic center, on an electron-deficient aromatic ring. nih.govwikipedia.org In the case of this compound, the electron-withdrawing nitro group at the C-4 position significantly activates the ring towards nucleophilic attack. The nucleophile will preferentially add to the positions ortho to the nitro group (C-3 and C-5). However, since these positions are already substituted with methyl groups in this compound, the reaction would be expected to occur at the C-2 and C-6 positions, which are also ortho to the ring nitrogen and activated by the nitro group.

The mechanism proceeds in the following steps:

Addition: A carbanion (generated from a C-H acid like chloromethyl phenyl sulfone by a strong base) adds to the pyridine ring, typically at a position ortho or para to the nitro group, forming a negatively charged σ-complex (a Meisenheimer-type adduct). nih.govorganic-chemistry.org

β-Elimination: A base then induces the elimination of HY from the σ-complex. This step is crucial and involves the leaving group attached to the original carbanion. nih.gov

Protonation: The resulting nitro-stabilized carbanion is protonated during acidic work-up to yield the final substituted product and restore aromaticity. organic-chemistry.org

VNS reactions have been successfully applied to various nitropyridines, including 2-, 3-, and 4-nitropyridines, using carbanions stabilized by sulfonyl or cyano groups. organic-chemistry.orgkuleuven.be For 4-substituted nitroarenes, the substitution generally occurs exclusively at the position ortho to the nitro group. organic-chemistry.org Therefore, for this compound, VNS would be predicted to yield 2-substituted products. The reaction is typically carried out at low temperatures in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide. nih.govkuleuven.be

Table 1: General Parameters for Vicarious Nucleophilic Substitution (VNS) Reactions

| Parameter | Description | Typical Examples |

|---|---|---|

| Substrate | Electron-deficient arene | 4-Nitropyridines, Nitrobenzene |

| Nucleophile | Carbanion with a leaving group | Chloromethyl phenyl sulfone, α-cyanoalkyl compounds |

| Base | Strong, non-nucleophilic base | Potassium tert-butoxide (t-BuOK), KHMDS |

| Solvent | Aprotic polar solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Position of Substitution | Ortho and/or para to the nitro group | For 4-nitropyridines, ortho substitution is favored. |

Electrophilic Substitution Reactivity and Electronic Effects of the Nitro Group

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. stackexchange.com The nitrogen atom's electronegativity inductively removes electron density from the ring carbons. stackexchange.com Furthermore, under the strongly acidic conditions often required for EAS (such as nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This positive charge further and strongly deactivates the ring, making electrophilic attack even less favorable. stackexchange.com

The presence of a nitro group (—NO₂) on the pyridine ring exacerbates this deactivation. The nitro group is a powerful electron-withdrawing group, operating through both inductive and resonance effects. brainly.comnih.gov It pulls electron density away from the aromatic system, making the this compound ring highly electron-deficient. brainly.com This severe deactivation means that electrophilic substitution reactions on this compound are extremely unlikely to occur under standard conditions. stackexchange.compearson.com

If a reaction were forced under exceptionally harsh conditions, the directing effects of the existing substituents would come into play.

Pyridine Nitrogen: Directs incoming electrophiles to the meta position (C-3 and C-5). stackexchange.com

Nitro Group: As a deactivating group, it also directs incoming electrophiles to the meta position relative to itself (C-2 and C-6). pearson.com

Methyl Groups: These are weakly activating, ortho-para directors.

Table 2: Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position on Ring | Electronic Effect | Influence on EAS Reactivity |

|---|---|---|---|

| Ring Nitrogen | 1 | Inductive withdrawal, Resonance withdrawal (in pyridinium ion) | Strong deactivation, meta-directing |

| **Nitro Group (—NO₂) ** | 4 | Strong inductive and resonance withdrawal | Strong deactivation, meta-directing |

| Methyl Groups (—CH₃) | 3, 5 | Inductive donation, Hyperconjugation | Weak activation, ortho, para-directing |

Intramolecular Rearrangements and Sigmatropic Shifts in Nitropyridines

Intramolecular rearrangements, such as sigmatropic shifts, are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org While specific studies on intramolecular rearrangements of this compound are not prominent in the literature, related sigmatropic shifts have been identified in the chemistry of nitropyridines, particularly in their synthesis.

A notable example is the brainly.comresearchgate.net sigmatropic shift proposed in the mechanism of nitration for pyridine. researchgate.netscispace.com In this process, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. This intermediate can then undergo nucleophilic addition of a sulfite (B76179) species to form an N-nitro-dihydropyridine intermediate. The subsequent rearrangement of the nitro group from the nitrogen atom to the C-3 position of the ring is believed to proceed via a brainly.comresearchgate.net sigmatropic shift, followed by elimination to restore aromaticity and yield 3-nitropyridine. researchgate.netscispace.com

A sigmatropic rearrangement is characterized by the notation [i,j], where 'i' and 'j' refer to the number of atoms over which the sigma bond migrates on each fragment. wikipedia.org

brainly.comresearchgate.net Sigmatropic Shift: Involves the migration of a substituent (like a hydride or, in this case, a nitro group) across a five-atom π-system. wikipedia.org These reactions are predicted by the Woodward-Hoffmann rules to proceed suprafacially when thermally induced. wikipedia.org

Although this example pertains to the formation of a nitropyridine rather than a reaction of one, it demonstrates that such rearrangements are feasible within the nitropyridine framework. The high degree of electron deficiency in this compound might influence its potential to undergo other types of intramolecular rearrangements, but such reactivity is not well-documented.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Nitropyridine |

| 2-Nitropyridine |

| 4-Nitropyridine |

| Chloromethyl phenyl sulfone |

| Pyridine |

Spectroscopic Analysis Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. nih.gov For 3,5-Dimethyl-4-nitropyridine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals.

Methyl Protons (C₃-CH₃ and C₅-CH₃): Due to the symmetry of the molecule, the two methyl groups at positions 3 and 5 are chemically equivalent. They would produce a single, sharp signal. The electron-donating nature of the methyl groups and their position on the pyridine (B92270) ring would likely place this signal in the range of δ 2.3-2.6 ppm.

Aromatic Protons (C₂-H and C₆-H): The two protons on the pyridine ring at positions 2 and 6 are also chemically equivalent due to molecular symmetry. These protons would appear as a single signal. Their position adjacent to the ring nitrogen and influenced by the nitro group would result in a downfield chemical shift, anticipated in the region of δ 8.5-9.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display four unique signals, corresponding to the four distinct carbon environments in the molecule.

Methyl Carbons (C₃-CH₃ and C₅-CH₃): A single signal is expected for the equivalent methyl carbons, typically appearing in the upfield region of δ 15-25 ppm.

C₃ and C₅ Carbons: These equivalent, substituted aromatic carbons would produce a signal in the aromatic region, likely around δ 140-150 ppm.

C₂ and C₆ Carbons: The equivalent aromatic carbons bearing hydrogen atoms are expected to resonate further downfield than the methyl-substituted carbons, anticipated in the δ 150-160 ppm range.

C₄ Carbon: The carbon atom directly attached to the strongly electron-withdrawing nitro group would be the most deshielded, with its signal expected to appear significantly downfield, potentially in the range of δ 155-165 ppm.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Signal | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | C₃-CH₃, C₅-CH₃ | 2.3 - 2.6 | Singlet |

| C₂-H, C₆-H | 8.5 - 9.0 | Singlet | |

| ¹³C NMR | C₃-CH₃, C₅-CH₃ | 15 - 25 | Quartet (in off-resonance) |

| C₃, C₅ | 140 - 150 | Singlet (in off-resonance) | |

| C₂, C₆ | 150 - 160 | Doublet (in off-resonance) | |

| C₄ | 155 - 165 | Singlet (in off-resonance) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3050-3150 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the two methyl groups are expected in the 2850-3000 cm⁻¹ range.

N-O Stretching (Nitro Group): The nitro group is a strong absorber and displays two characteristic stretching vibrations: an asymmetric stretch, which is typically very strong, appearing in the 1500-1570 cm⁻¹ region, and a symmetric stretch of medium intensity, found between 1330-1390 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to a series of bands in the 1400-1620 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl C-H bonds would be visible in the fingerprint region (below 1400 cm⁻¹).

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Methyl C-H | Stretching | 2850 - 3000 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1330 - 1390 | Medium-Strong |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1620 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyridine system and the nitro group. The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions, although these are often weaker in intensity. The combination of the electron-donating methyl groups and the electron-withdrawing nitro group on the pyridine ring creates a system capable of significant electronic interactions.

Solvatochromism describes the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. acs.org For molecules like this compound, which possess a significant dipole moment, solvent polarity can have a pronounced effect on its electronic transitions.

π → π Transitions:* These transitions often involve an excited state that is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a lower energy transition. This results in a shift of the absorption maximum to a longer wavelength, known as a bathochromic or red shift.

n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar, hydrogen-bonding solvents than the excited state. This is because the non-bonding electrons are more available for hydrogen bonding in the ground state. Consequently, increasing solvent polarity often leads to a hypsochromic or blue shift (a shift to shorter wavelengths) for these transitions.

Studies on related compounds like 4-nitropyridine (B72724) N-oxide have shown that its UV-Vis absorption spectrum is highly dependent on the solvent's hydrogen-bond donating capability, indicating strong solute-solvent interactions. researchgate.netacs.orgmdpi.com A similar sensitivity to solvent environment would be expected for this compound.

The structure of this compound, featuring electron-donating methyl groups and a powerful electron-withdrawing nitro group attached to a π-conjugated pyridine ring, makes it a classic example of a "push-pull" system. In such systems, photoexcitation can induce a significant redistribution of electron density, moving from the electron-rich (donor) part of the molecule to the electron-deficient (acceptor) part. This process is known as Intramolecular Charge Transfer (ICT). acs.org

The ICT state is highly polar and is therefore strongly stabilized by polar solvents. The absorption band corresponding to the ICT transition is typically broad, structureless, and highly sensitive to solvent polarity, exhibiting strong positive solvatochromism (a pronounced red shift with increasing solvent polarity). chemguide.co.uk This ICT character is a key feature of many nitroaromatic compounds and is responsible for their interesting photophysical properties. nih.gov

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For this compound (C₇H₈N₂O₂), the molecular weight is approximately 152.15 g/mol . In an electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion (M⁺): A peak at m/z = 152 would correspond to the intact molecular ion. The stability of the aromatic ring suggests this peak should be reasonably intense.

Fragmentation Patterns: The energetically unstable molecular ion will break apart into smaller, characteristic fragments.

Loss of NO₂: A very common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass = 46), which would yield a prominent fragment ion at m/z = 106.

Loss of O and NO: Sequential losses are also possible. The loss of an oxygen atom (mass = 16) from the nitro group could lead to a peak at m/z = 136. Subsequent loss of NO (mass = 30) from the molecular ion would result in a peak at m/z = 122.

Loss of Methyl Group: Cleavage of a methyl radical (mass = 15) could produce a fragment at m/z = 137.

Ring Cleavage: Further fragmentation would involve the breakdown of the pyridine ring structure, leading to smaller charged fragments.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 152 | [C₇H₈N₂O₂]⁺ | M⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ | CH₃ (15) |

| 136 | [M - O]⁺ | O (16) |

| 122 | [M - NO]⁺ | NO (30) |

| 106 | [M - NO₂]⁺ | NO₂ (46) |

Theoretical and Computational Chemistry Studies of 3,5 Dimethyl 4 Nitropyridine

Molecular Modeling and Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the molecular properties of nitropyridine derivatives. For substituted 4-nitropyridine (B72724) N-oxides, including the 3,5-dimethyl variant, ab initio methods at the Restricted Hartree-Fock (RHF) level with a 6-31G* basis set have been utilized to optimize molecular geometries. These calculations provide insights into bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

For instance, theoretical studies on a series of methyl-substituted 4-nitropyridine N-oxides have been conducted to understand the influence of the methyl groups on the electronic structure. The positioning of the methyl groups at the 3 and 5 positions is of particular interest due to their electron-donating nature, which can significantly modulate the electronic properties of the pyridine (B92270) ring and the nitro group.

Analysis of Electronic Structure and Charge Distribution

The electronic structure of 3,5-dimethyl-4-nitropyridine N-oxide is characterized by a significant intramolecular charge transfer. This phenomenon is primarily attributed to the interplay between the electron-donating N-oxide group and the electron-withdrawing nitro group. The methyl groups at the 3 and 5 positions further influence this charge distribution through their inductive effects.

Calculations of the excessive charge density on the atoms of methyl derivatives of 4-nitropyridine N-oxides indicate that the degree of intramolecular charge transfer is substantial. Among various methyl-substituted isomers, this compound N-oxide is predicted to have a high degree of nucleophilic susceptibility. osi.lv The distribution of electron density is a key determinant of the molecule's reactivity and its interaction with other chemical species.

| Compound | HOMO Energy (eV) |

|---|---|

| 3-methyl-4-nitropyridine N-oxide | -11.049 |

| This compound N-oxide | -11.228 |

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are pivotal in predicting the reactivity of molecules like this compound N-oxide. The charge distribution and frontier molecular orbitals (HOMO and LUMO) are critical in understanding its susceptibility to nucleophilic and electrophilic attacks. The calculated high nucleophilic susceptibility of this compound N-oxide suggests its potential role in various chemical reactions. osi.lv

The mechanism of action for this class of compounds often involves the reduction of the nitro group to form reactive intermediates. These intermediates can then interact with biological molecules, leading to various biochemical effects, including enzyme inhibition. The study of reaction pathways through computational methods helps in elucidating these mechanisms and predicting the products of such reactions.

Excited State Properties and Spectroscopic Correlations

The electronic spectra of methyl derivatives of 4-nitropyridine N-oxide have been investigated both experimentally and theoretically. The UV spectra of these compounds in ethanol have been examined and compared with theoretical calculations using a modified INDO (Intermediate Neglect of Differential Overlap) method. These studies help in assigning the observed electronic transitions and understanding the nature of the excited states.

The spectroscopic manifestations of intramolecular interactions in these molecules indicate that the methyl groups modify the electronic interaction between the N-oxide and the nitro groups, primarily through steric strain. osi.lv The lowest energy absorption band in the electronic spectra of these compounds is often attributed to a charge-transfer transition from the N-oxide group to the nitro group. This intramolecular charge transfer plays a crucial role in the photochemical reactions of these substances.

| Compound | Calculated pKa | Experimental pKa (in acetonitrile) |

|---|---|---|

| 4-nitropyridine N-oxide | -1.69 | -1.72 |

| This compound N-oxide | -0.980 | -0.861 |

Applications of 3,5 Dimethyl 4 Nitropyridine As a Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutical Agents

3,5-Dimethyl-4-nitropyridine-N-oxide is a well-established and important intermediate in the pharmaceutical sector. google.comtradeindia.com Its primary application lies in the construction of complex heterocyclic structures that form the backbone of several key medications.

The compound is fundamental in the synthesis of antiulcer agents, most notably the precursors for Omeprazole and its S-enantiomer, Esomeprazole. google.compatsnap.comchemicalbook.com The synthetic pathway to these drugs often begins with 3,5-lutidine, which undergoes N-oxidation and subsequent nitration to yield this compound-N-oxide. google.com This intermediate is then subjected to a series of reactions to build the required substituted pyridine (B92270) moiety that is ultimately coupled with a benzimidazole (B57391) component to form the final drug substance.

One common synthetic route involves the conversion of this compound-N-oxide into key precursors like 2-chloromethyl-4-methoxy-3,5-lutidine. google.comsphinxsai.com The process typically involves methoxy (B1213986) substitution to replace the nitro group, followed by functionalization of one of the methyl groups into a chloromethyl group, which is reactive for coupling. google.comrjpbcs.com

Table 1: Synthetic Pathway from 3,5-Lutidine to a Key Omeprazole Precursor

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 3,5-Lutidine | Hydrogen Peroxide, Acetic Acid | 3,5-Dimethylpyridine-N-oxide | Activation of the pyridine ring for nitration. google.com |

| 2 | 3,5-Dimethylpyridine-N-oxide | Nitric Acid, Sulfuric Acid | This compound-N-oxide | Introduction of the nitro group at the 4-position. google.comepo.org |

| 3 | This compound-N-oxide | Sodium Methoxide (B1231860) | 4-Methoxy-3,5-lutidine-N-oxide | Replacement of the nitro group with a methoxy group. google.com |

Proton Pump Inhibitors (PPIs) are a class of drugs that reduce gastric acid production, with Omeprazole and Esomeprazole being prominent examples. nih.gov this compound-N-oxide is an essential intermediate for the synthesis of the pyridine portion of these molecules. google.comrjpbcs.com The general strategy for creating these sulfoxide-containing drugs involves coupling a substituted chloromethyl pyridine with an appropriate 2-mercaptobenzimidazole, followed by an oxidation step. rjpbcs.com The synthesis of this crucial pyridine component frequently originates from this compound-N-oxide, highlighting its importance in the production of this entire class of pharmaceuticals. google.comrjpbcs.com

Nitrogen-containing heterocyclic compounds are of immense interest in medicinal chemistry due to their wide range of biological activities and their prevalence in natural products and pharmaceuticals. mdpi.com Substituted nitropyridines, such as this compound, are valuable starting materials for creating more complex heterocyclic systems. The nitro group is a key functional handle; it is a strong electron-withdrawing group that can activate the pyridine ring for certain reactions and can also be readily converted into other functional groups (like an amino group) or be displaced by nucleophiles. researchgate.netntnu.no This reactivity allows chemists to use this compound as a scaffold to synthesize a diverse library of novel pyridine-based compounds for drug discovery programs.

Intermediate in Agrochemical and Industrial Chemical Production

Beyond its well-documented role in pharmaceuticals, this compound and its N-oxide derivative are classified as important intermediates in the broader chemical industry. tradeindia.compatsnap.com They are considered "Fine Chemicals," a category of complex, pure chemical substances produced in limited quantities for specialized applications, including the synthesis of agrochemicals and other industrial products. tradeindia.com The reactivity of the nitropyridine ring system makes it a useful building block for creating a range of proprietary molecules outside of the medicinal field.

Utilization in the Synthesis of Pyridine Derivatives with Diverse Activities

The chemical structure of this compound-N-oxide allows for its transformation into a wide array of substituted pyridine derivatives. google.com The synthesis of PPIs is a prime example of this, where the initial intermediate is converted into a highly functionalized pyridine molecule (2-chloromethyl-4-methoxy-3,5-dimethylpyridine) designed for a specific biological activity. rjpbcs.com The reactions involved—such as nucleophilic substitution of the nitro group and functionalization of the methyl groups—are fundamental transformations that underscore the compound's utility. google.comrjpbcs.com By modifying the reagents and reaction conditions, a variety of pyridine derivatives can be accessed, each with potentially unique chemical properties and biological activities.

Table 2: Key Pyridine Intermediates Derived from this compound-N-oxide

| Intermediate | Precursor | Key Transformation | Application |

|---|---|---|---|

| 4-Methoxy-3,5-lutidine-N-oxide | This compound-N-oxide | Nucleophilic substitution of the nitro group with a methoxide ion. google.com | Intermediate in the synthesis of Omeprazole and Esomeprazole. google.com |

| 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine | This compound-N-oxide (via rearrangement and hydrolysis) | Rearrangement (e.g., with acetic anhydride) and subsequent hydrolysis. rjpbcs.com | Precursor for further functionalization in multi-step syntheses. |

Derivatives and Functionalization Strategies of 3,5 Dimethyl 4 Nitropyridine

Synthesis of Key Derivatives (e.g., N-Oxides, Hydroxymethyl, Chloromethyl Analogues)

The synthesis of key derivatives of 3,5-dimethyl-4-nitropyridine often begins with the modification of its precursor, 3,5-lutidine. The N-oxide derivative is a particularly important intermediate, serving as the direct precursor to the title compound and enabling further functionalization.

This compound 1-Oxide

The most common route to this compound 1-oxide involves the nitration of 3,5-lutidine-N-oxide. This precursor is typically prepared by the oxidation of 3,5-lutidine using an oxidizing agent like hydrogen peroxide. rasayanjournal.co.in The subsequent nitration is achieved using a nitrating agent, often a mixture of nitric acid and sulfuric acid or, in more recent green chemistry approaches, potassium nitrate (B79036) in concentrated sulfuric acid. patsnap.comgoogle.com This latter method avoids the production of brown smoke (NOx gases) associated with nitric acid use, leading to a more environmentally friendly process with high yields. patsnap.comgoogle.com

The reaction involves dissolving 3,5-lutidine-N-oxide in concentrated sulfuric acid, followed by the controlled addition of the nitrating agent at low temperatures. The mixture is then heated to complete the reaction. patsnap.com The product is isolated by cooling the reaction mixture, diluting with water, and neutralizing with a base like ammonia (B1221849) water to precipitate the light yellow, solid this compound-N-oxide. patsnap.compatsnap.com

| Nitrating Agent | Reaction Temperature | Reaction Time | Reported Yield |

|---|---|---|---|

| Potassium Nitrate / H₂SO₄ | 60-65 °C | 2 hours | 85.7% |

| Potassium Nitrate / H₂SO₄ | 85-90 °C | 1 hour | 85% |

| Potassium Nitrate / H₂SO₄ | 110-120 °C | 0.5 hours | Not specified, 99% purity |

| Nitric Acid / H₂SO₄ | 90 °C | Overnight | ~92% |

Hydroxymethyl and Chloromethyl Analogues

Direct functionalization of the methyl groups on this compound is challenging. Instead, a multi-step pathway starting from this compound-1-oxide is employed to produce advanced chloromethyl derivatives, which are pivotal intermediates for pharmaceuticals like Omeprazole. rasayanjournal.co.in This process involves several key transformations:

Methoxylation : The nitro group at the 4-position of this compound-1-oxide is first substituted by a methoxy (B1213986) group. This is achieved by reacting the compound with sodium hydroxide (B78521) in methanol, which generates sodium methoxide (B1231860) in situ. This nucleophilic aromatic substitution yields 3,5-dimethyl-4-methoxypyridine-1-oxide. rasayanjournal.co.in

Hydroxymethylation : The resulting methoxy derivative undergoes a reaction involving dimethyl sulfate (B86663) and ammonium (B1175870) persulfate. This sequence leads to the introduction of a hydroxymethyl group at the 2-position of the pyridine (B92270) ring, forming 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. rasayanjournal.co.in

Chlorination : The final step is the conversion of the hydroxymethyl group into a chloromethyl group. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom, typically using a chlorinating agent like thionyl chloride. This yields the target 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, usually as a hydrochloride salt. rasayanjournal.co.in

This synthetic route highlights a strategy where the initial substituents are modified to facilitate the introduction of new reactive groups, ultimately leading to the desired functionalized analogue. rasayanjournal.co.in

Strategies for Further Functionalization through Reactive Groups

The introduction of a chloromethyl group onto the pyridine scaffold, as described above, creates a highly valuable reactive handle for further molecular elaboration. rasayanjournal.co.in The chloromethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the attachment of various molecular fragments, a key strategy in drug synthesis. For instance, the synthesis of Omeprazole involves the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with a thiol-containing benzimidazole (B57391) derivative, where the sulfur atom acts as the nucleophile, displacing the chloride to form a thioether linkage. rasayanjournal.co.in

The substituents on the this compound ring offer opportunities for structural diversification through oxidation and reduction reactions.

Reduction of the Nitro Group : The nitro group is readily reduced to an amino group (NH₂) under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating and nucleophilic group. The resulting 4-amino-3,5-dimethylpyridine can then be used in reactions typical of aromatic amines, such as diazotization or acylation, to introduce further diversity.

Oxidation of Methyl Groups : While less common for this specific molecule, the oxidation of methyl groups on a pyridine ring to hydroxymethyl, aldehyde, or carboxylic acid groups is a known synthetic strategy. google.com For example, oxidizing agents like potassium permanganate (B83412) can convert a methylpyridine to the corresponding pyridinecarboxylic acid. google.com Applying this to a derivative of this compound could provide access to new intermediates with different functionalities and reactive potential.

Reduction of the N-Oxide : The N-oxide functional group can be deoxygenated to regenerate the parent pyridine. This can be useful if the N-oxide was used to direct a substitution reaction to a specific position and is no longer needed in the final structure.

Impact of Substituent Modifications on Chemical Reactivity and Synthetic Utility

Modifications to the substituents of this compound have a profound impact on its chemical reactivity and expand its utility as a synthetic building block. rasayanjournal.co.in

N-Oxide Group : The presence of the N-oxide group alters the electron distribution in the pyridine ring, making the 2, 4, and 6 positions more susceptible to nucleophilic attack and modifying the conditions required for electrophilic substitution.

Nitro Group : As a powerful electron-withdrawing group, the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. Its replacement with a methoxy group in the synthesis of the chloromethyl analogue is a prime example of this enhanced reactivity. rasayanjournal.co.in

Hydroxymethyl and Chloromethyl Groups : The transformation of a relatively inert methyl group into a hydroxymethyl and subsequently a chloromethyl group is a critical functionalization strategy. rasayanjournal.co.in It introduces a reactive electrophilic site that is not present in the parent molecule. This "activation" of the side chain is the key to its utility in synthesizing complex molecules like Omeprazole, where this site is essential for linking the pyridine and benzimidazole fragments. rasayanjournal.co.in

Q & A

Q. What are the established synthetic routes for 3,5-Dimethyl-4-nitropyridine and its N-oxide derivatives?

A common method involves sequential oxidation and functionalization. For example, this compound 1-Oxide can be synthesized via oxidation of the parent pyridine derivative using meta-chloroperbenzoic acid (mCPBA) in dichloromethane or toluene/ethanol at controlled temperatures (<5°C). Subsequent steps may include acetylation with acetic anhydride, hydrolysis, and chlorination with SOCl₂ to yield intermediates like 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine, which are critical for further derivatization . Thioether formation with benzimidazole thiols can be achieved using tetrabutylammonium bromide and NaOH in biphasic solvents .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy for confirming substituent positions and monitoring reaction progress (e.g., distinguishing methyl and nitro groups).

- IR spectroscopy to identify functional groups like nitro (stretching at ~1520 cm⁻¹) and pyridine N-oxide (broad absorption near 1250 cm⁻¹).

- X-ray diffraction for resolving crystallographic structures, particularly in cases of ambiguous stereochemistry .

- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound 1-Oxide?

This compound emits toxic fumes (e.g., NOₓ) upon decomposition. Use fume hoods, wear nitrile gloves, and avoid high-temperature exposure. Mutagenicity data suggest handling concentrations below 500 µmol/L in vitro. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives in multi-step syntheses?

Critical factors include:

- Temperature control : Maintain <5°C during oxidations (e.g., mCPBA addition) to minimize side reactions .

- Solvent selection : Use dichloromethane/water biphasic systems for thioether condensations to enhance phase separation and purity .

- Stoichiometry : Optimize molar ratios of reagents like SOCl₂ (1.2–1.5 equivalents) to prevent over-chlorination .

- Catalyst use : Tetrabutylammonium bromide improves interfacial reactivity in thioether formation .

Q. How should contradictions in spectral data during structural elucidation be resolved?

- Cross-validation : Combine NMR (¹H/¹³C), IR, and high-resolution MS to confirm functional groups.

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for 3,5-dinitro-1,2,3,4-tetrahydropyridine derivatives .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies mitigate byproduct formation during the functionalization of this compound?

- Purification protocols : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates like 2-(hydroxymethyl) derivatives .

- Reaction monitoring : Employ TLC or in-situ IR to detect early-stage byproducts (e.g., over-oxidized nitro groups).

- Selective protection : Protect reactive sites (e.g., methyl groups) with trimethylsilyl chloride before nitration .

Q. What are the challenges in introducing sulfhydryl groups into this compound, and how are they addressed?

Thiolation requires careful pH control to avoid disulfide formation. For example, refluxing 2-[[(3,5-dimethyl-4-nitro-2-pyridyl)methyl]thio]benzimidazole with sodium methoxide in methanol selectively cleaves protecting groups while preserving the thioether linkage. Use argon/vacuum degassing to prevent oxidation .

Q. Notes

- All methods are validated in peer-reviewed syntheses or toxicity studies.

- Advanced questions emphasize reproducibility and mechanistic analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.